![molecular formula C21H40O4 B14731127 3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 5703-79-7](/img/structure/B14731127.png)
3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a cyclic acetal compound known for its unique spiro structure. This compound is characterized by its four oxygen atoms forming a tetraoxaspiro ring system, which imparts distinct chemical and physical properties. It is used in various industrial applications, particularly in the manufacturing of rubber and latex products .
Preparation Methods
The synthesis of 3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves several steps. One common method includes the reaction of heptanal with a suitable diol under acidic conditions to form the spiroacetal ring. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiroacetal ring, leading to the formation of various derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a subject of study in understanding enzyme-substrate interactions and molecular recognition processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and biocompatibility.
Industry: It is used in the production of rubber and latex products, where it acts as a stabilizer and enhances the material properties
Mechanism of Action
The mechanism of action of 3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its spiroacetal ring. The compound can form stable complexes with metal ions, which can catalyze various chemical reactions. Its tetraoxaspiro structure allows it to act as a chelating agent, binding to metal ions and facilitating their transport and reactivity .
Comparison with Similar Compounds
3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane can be compared with other spiro compounds such as:
1,3-Dioxane: Similar in structure but lacks the tetraoxaspiro ring, making it less stable and less versatile in chemical reactions.
1,3-Dithiane: Contains sulfur atoms instead of oxygen, which imparts different reactivity and stability properties.
1,3-Oxathiane: Combines oxygen and sulfur atoms, offering a balance between stability and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and versatility in various applications.
Properties
CAS No. |
5703-79-7 |
|---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3,9-di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C21H40O4/c1-5-9-11-17(7-3)19-22-13-21(14-23-19)15-24-20(25-16-21)18(8-4)12-10-6-2/h17-20H,5-16H2,1-4H3 |
InChI Key |
KEXIIBYQKPIPLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C1OCC2(CO1)COC(OC2)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



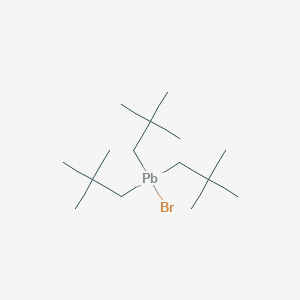
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
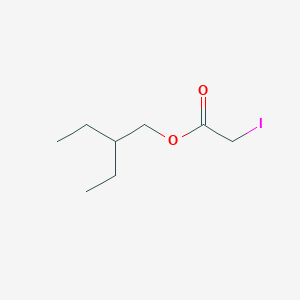
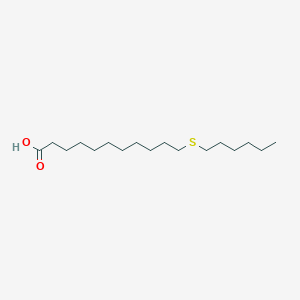


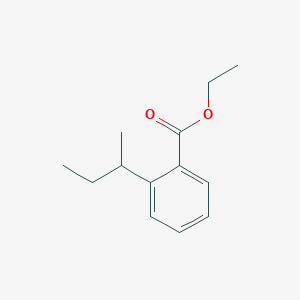
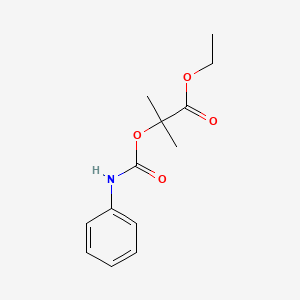
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
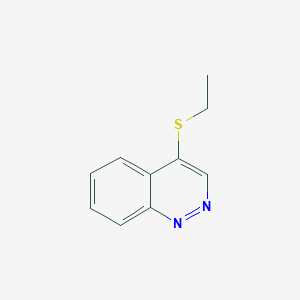
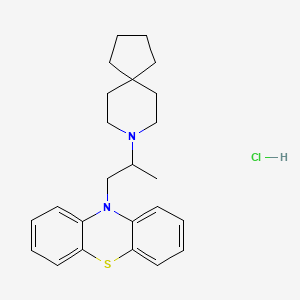
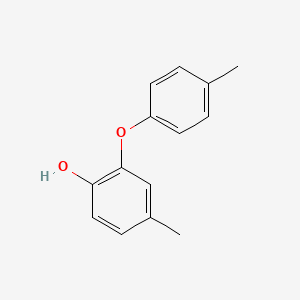
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
